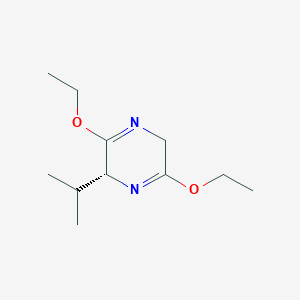

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZLOIRFUQOPL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=N[C@@H](C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416071 | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-71-0 | |

| Record name | (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110117-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and application of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a chiral auxiliary utilized in the asymmetric synthesis of α-amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a derivative of the well-established Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[1] These compounds, also known as bis-lactim ethers, are pivotal reagents in the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids.[2][3] The core principle of this methodology lies in the diastereoselective alkylation of a masked glycine equivalent, where the stereochemical outcome is directed by the bulky isopropyl group of the chiral auxiliary derived from (R)-valine.[3] The resulting α-substituted amino acids are of significant interest in drug discovery and development, as their incorporation into peptides and other molecules can enhance biological activity and metabolic stability.[1]

Physicochemical Properties

Detailed experimental data for the diethoxy derivative is limited in publicly available literature. However, the properties of the closely related and extensively studied dimethoxy analog provide a strong basis for understanding its characteristics.

| Property | This compound | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine |

| Molecular Formula | C₁₁H₂₀N₂O₂ | C₉H₁₆N₂O₂[4][5] |

| Molecular Weight | 212.29 g/mol | 184.24 g/mol [4][5] |

| Appearance | Likely a colorless to yellow liquid | Colorless to yellow clear liquid[4] |

| Density | Not specified | 1.028 g/mL at 20 °C[4][5] |

| Optical Activity | Not specified | [α]₂₀/D −102±5°, c = 1% in ethanol[4][5] |

| Flash Point | Not specified | 85.0 °C (closed cup)[4][5] |

| CAS Number | 110117-71-0 | 109838-85-9[4][5] |

Synthesis of this compound

The synthesis of this compound follows the general Schöllkopf methodology, which involves the formation of a 2,5-diketopiperazine intermediate followed by O-alkylation.[1]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of (R)-3-isopropylpiperazine-2,5-dione

A highly efficient method for the synthesis of the diketopiperazine precursor involves microwave-assisted heating.[2]

-

Materials: (R)-Valine, Glycine methyl ester hydrochloride, water.

-

Procedure:

-

A mixture of (R)-Valine and glycine methyl ester hydrochloride is dissolved in water.

-

The solution is subjected to microwave irradiation at 150 °C for 15-30 minutes.

-

Upon cooling, the product, (R)-3-isopropylpiperazine-2,5-dione, crystallizes from the solution.

-

The crystals are collected by filtration, washed with cold water, and dried under vacuum.

-

Note: This protocol is based on the abstract by Carlsson et al. and provides a general outline. For precise molar ratios and reaction conditions, consulting the full publication is recommended.

Experimental Protocol: Synthesis of this compound

The final O-ethylation is analogous to the O-methylation of the parent Schöllkopf auxiliary.

-

Materials: (R)-3-isopropylpiperazine-2,5-dione, Triethyloxonium tetrafluoroborate (Meerwein's salt), Dichloromethane (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous potassium carbonate.

-

Procedure:

-

To a stirred suspension of (R)-3-isopropylpiperazine-2,5-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethyloxonium tetrafluoroborate in portions at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ether and pentane as the eluent) to obtain pure this compound as an oil.

-

Mechanism of Asymmetric Alkylation

The cornerstone of the Schöllkopf method is the highly diastereoselective alkylation of the lithiated bis-lactim ether.

Caption: Asymmetric alkylation and hydrolysis using the Schöllkopf auxiliary.

The key steps are:

-

Deprotonation: The bis-lactim ether is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to abstract a proton from the prochiral carbon of the glycine unit, forming a planar lithiated anion.[3]

-

Diastereoselective Alkylation: The bulky isopropyl group on the chiral auxiliary sterically hinders one face of the planar anion. Consequently, an incoming electrophile (R-X) preferentially attacks from the less hindered face, leading to the formation of the alkylated product with high diastereoselectivity (typically >95% d.e.).[1]

-

Hydrolysis: The resulting diastereomerically pure alkylated bis-lactim ether is then subjected to mild acidic hydrolysis. This step cleaves the pyrazine ring, yielding the desired chiral α-amino acid ester and the (R)-valine ester, which can be recovered.[3]

General Experimental Protocol for Diastereoselective Alkylation

-

Materials: this compound, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Alkylating agent (e.g., alkyl halide), Saturated ammonium chloride solution, Diethyl ether.

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium solution dropwise and stir the mixture for 30-60 minutes at -78 °C.

-

Add a solution of the alkylating agent in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

-

Applications in Drug Development

The Schöllkopf method, employing chiral auxiliaries such as this compound, provides a reliable route to a wide array of non-proteinogenic α-amino acids. These unnatural amino acids are valuable building blocks in medicinal chemistry for several reasons:

-

Enhanced Metabolic Stability: Peptides and peptidomimetics containing unnatural amino acids are often more resistant to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1]

-

Conformational Constraints: The incorporation of specific unnatural amino acids can introduce conformational rigidity into a peptide backbone, which can be crucial for binding to a biological target with high affinity and selectivity.

-

Novel Side Chains: This methodology allows for the introduction of a vast diversity of side chains that are not accessible through natural biosynthetic pathways, enabling the exploration of novel chemical space in drug design.

This asymmetric synthesis strategy has been employed in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.[1]

Conclusion

This compound serves as a valuable chiral auxiliary for the asymmetric synthesis of α-amino acids via the Schöllkopf method. Its application, paralleling that of its well-documented dimethoxy counterpart, offers a robust and highly stereoselective route to non-proteinogenic amino acids. These products are of significant importance for the development of novel therapeutics with improved pharmacological properties. The advent of more efficient synthetic procedures, such as microwave-assisted reactions, further enhances the utility of this class of chiral auxiliaries in both academic research and industrial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine = 97.0 GC 109838-85-9 [sigmaaldrich.com]

- 4. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]

- 5. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced stability and unique pharmacological profiles. The Schöllkopf bis-lactim ether method, established by Ulrich Schöllkopf in 1981, remains a robust and highly reliable strategy for accessing chiral α-amino acids. This guide provides an in-depth analysis of the method's core principles, detailed experimental protocols, and a summary of its performance. Through the use of a valine-derived chiral auxiliary, this method allows for the diastereoselective alkylation of a glycine enolate equivalent, consistently delivering α-substituted amino acids with high enantiopurity.

Core Principles and Mechanism

The Schöllkopf method is a multi-step process that leverages a chiral bis-lactim ether, derived from L- or D-valine and glycine, to direct the stereochemical outcome of an alkylation reaction. The key to the method's success lies in the steric influence of the bulky isopropyl group from the valine residue.[1]

The reaction mechanism proceeds through several distinct stages:[1]

-

Diketopiperazine Formation: A dipeptide, typically formed from glycine and (R)- or (S)-valine, undergoes cyclization to form a 2,5-diketopiperazine.[1]

-

Bis-Lactim Ether Synthesis: The diketopiperazine is treated with an O-alkylating agent, most commonly trimethyloxonium tetrafluoroborate (Meerwein's salt), to yield the stable bis-lactim ether. This step transforms the amide functionalities into more reactive lactim ethers.[2]

-

Metalation: The bis-lactim ether is treated with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). The base selectively abstracts a proton from the prochiral carbon of the glycine unit, creating a planar, lithiated aza-enolate.[1]

-

Diastereoselective Alkylation: This is the crucial stereochemistry-defining step. The bulky isopropyl group of the valine auxiliary sterically shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered, opposite face.[1][2] This directed attack results in the formation of the alkylated product with a very high degree of diastereoselectivity, typically exceeding 95%.[2]

-

Hydrolysis and Isolation: The final step involves mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the methyl ester of the newly synthesized, enantiomerically enriched α-amino acid, along with the methyl ester of the valine auxiliary, which can be separated chromatographically.[1]

Quantitative Data Summary

The Schöllkopf method is renowned for its high diastereoselectivity across a wide range of electrophiles. The data presented below is representative of the typical outcomes reported for the alkylation of the L-Valine derived bis-lactim ether, which yields (R)-amino acids. Using the D-Valine auxiliary analogously produces the corresponding (S)-amino acids.

| Electrophile (R-X) | Base | Diastereomeric Excess (de %) | Chemical Yield (%) |

| CH₃I | n-BuLi | >95% | ~80-90% |

| CH₃CH₂I | n-BuLi | >95% | ~85-95% |

| Ph-CH₂-Br (Benzyl bromide) | n-BuLi | >95% | ~90% |

| CH₂=CH-CH₂-Br (Allyl bromide) | n-BuLi | >95% | ~85% |

| (CH₃)₂CH-CH₂-I | n-BuLi | >90% | ~75-85% |

| 4-Bromo-1,2-butadiene | n-BuLi | Not Specified | ~48%[3] |

Note: Yields and de values are based on typical results reported in the literature. The diastereomeric excess (de) of the alkylation product translates directly to the enantiomeric excess (ee) of the final amino acid after hydrolysis.[1][2]

Detailed Experimental Protocols

The following protocols provide a comprehensive methodology for the synthesis of the chiral auxiliary and its subsequent use in the asymmetric synthesis of a generic (R)-α-amino acid.

Protocol 3.1: Synthesis of the Schöllkopf Auxiliary ((R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This procedure is adapted from established methods for the synthesis of the bis-lactim ether.

Materials:

-

(R)-3-Isopropylpiperazine-2,5-dione (1 equivalent)

-

Trimethyloxonium tetrafluoroborate (2.5 - 3 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Ammonium Hydroxide (28%)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Potassium Carbonate

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) and anhydrous dichloromethane.

-

Add trimethyloxonium tetrafluoroborate (2.5 eq) to the suspension. Stir the reaction mixture vigorously at room temperature.

-

After approximately 18-24 hours, the reaction mixture should become a clear solution. If starting material is still present, an additional portion of trimethyloxonium tetrafluoroborate (0.5 eq) may be added.

-

Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding ice, followed by concentrated ammonium hydroxide solution (28%).

-

Continue stirring in the ice bath for 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil via column chromatography (e.g., eluting with an ether/pentane mixture) to afford the pure (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.

Protocol 3.2: Asymmetric Alkylation and Hydrolysis

This protocol describes the metalation, diastereoselective alkylation, and final hydrolysis to obtain the target amino acid.

Materials:

-

Schöllkopf Auxiliary (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

-

Alkyl Halide (Electrophile, R-X) (1.1 equivalents)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), e.g., 0.25 M to 1 M solution

Procedure:

Part A: Diastereoselective Alkylation

-

Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise to the solution. A color change (typically to yellow or orange) indicates the formation of the lithiated enolate. Stir for 30-60 minutes at -78 °C.[3]

-

In a separate flask, dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous THF.

-

Add the electrophile solution dropwise to the enolate solution at -78 °C.[3]

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature over several hours or overnight.[3]

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This intermediate can be purified by flash chromatography if necessary.

Part B: Acidic Hydrolysis

-

Dissolve the crude or purified alkylated intermediate in a suitable solvent such as methanol or THF.

-

Add aqueous HCl (e.g., 0.25 M solution) and stir the mixture at room temperature for 24-48 hours, or until TLC/LCMS analysis indicates complete hydrolysis.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

The resulting aqueous solution contains the hydrochloride salts of the desired (R)-α-amino acid methyl ester and the (R)-valine methyl ester.

-

The final product can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography or crystallization.

Visualized Workflows and Models

The following diagrams illustrate the key processes in the Schöllkopf method.

Caption: Overall experimental workflow of the Schöllkopf method.

Caption: Stereochemical model of the diastereoselective alkylation step.

References

Synthesis of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a valuable chiral auxiliary in asymmetric synthesis, particularly for the preparation of non-proteinogenic α-amino acids. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.

Introduction

This compound is a derivative of the well-known Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[1] These compounds are pivotal in the Schöllkopf method for the asymmetric synthesis of amino acids, a powerful tool for creating optically pure amino acids.[2][3] The method relies on the diastereoselective alkylation of a glycine unit masked within the pyrazine ring. The bulky isopropyl group, originating from the chiral auxiliary (R)-valine, effectively shields one face of the molecule, directing the incoming electrophile to the opposite face and thus ensuring high stereoselectivity.[2][3] The resulting di-substituted pyrazine can then be hydrolyzed to yield the desired (R)-α-amino acid with high enantiomeric excess.[3]

While the dimethoxy analog is more commonly cited, the diethoxy variant offers alternative solubility and reactivity profiles that can be advantageous in specific synthetic applications. This guide will focus on the synthesis of the diethoxy compound, drawing upon the well-established principles of the Schöllkopf method.

Synthetic Pathway Overview

The synthesis of this compound follows the general Schöllkopf methodology. The core of the synthesis involves a two-step process starting from the cyclic dipeptide of (R)-valine and glycine, known as (R)-3-isopropylpiperazine-2,5-dione.

The overall transformation can be summarized as follows:

-

Cyclic Dipeptide Formation: Condensation of (R)-valine and glycine methyl esters to form the diketopiperazine.

-

Bis-Lactim Ether Formation: O-Ethylation of the diketopiperazine using a strong ethylating agent to yield the target diethoxy-dihydropyrazine.

A visual representation of this workflow is provided below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Synthesis of (R)-3-Isopropylpiperazine-2,5-dione

This protocol describes the formation of the cyclic dipeptide precursor.

Materials:

-

(R)-Valine methyl ester hydrochloride

-

Glycine methyl ester hydrochloride

-

Methanol

-

Triethylamine

-

Toluene

Procedure:

-

To a solution of (R)-valine methyl ester hydrochloride (1 equivalent) and glycine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add toluene and heat the mixture to reflux for 24-48 hours, with azeotropic removal of water.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield (R)-3-isopropylpiperazine-2,5-dione.

Synthesis of this compound

This protocol details the O-ethylation of the diketopiperazine to form the target bis-lactim ether. A microwave-assisted method for this transformation has been reported.

Materials:

-

(R)-3-Isopropylpiperazine-2,5-dione

-

Triethyloxonium tetrafluoroborate

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-isopropylpiperazine-2,5-dione (1 equivalent) and anhydrous dichloromethane.

-

Add triethyloxonium tetrafluoroborate (2.5 - 3 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane mixture) to yield pure this compound as an oil.

Data Presentation

The following tables summarize key quantitative data related to the synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (R)-3-Isopropylpiperazine-2,5-dione | C₇H₁₂N₂O₂ | 156.18 | White solid |

| Triethyloxonium tetrafluoroborate | (C₂H₅)₃OBF₄ | 189.99 | White solid |

| This compound | C₁₁H₂₀N₂O₂ | 212.29 | Colorless oil |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Diketopiperazine Formation | (R)-Valine & Glycine Methyl Esters, Triethylamine | Toluene | Reflux | 24 - 48 | 70 - 85 |

| O-Ethylation | (R)-3-Isopropylpiperazine-2,5-dione, Triethyloxonium tetrafluoroborate | Dichloromethane | 0 to RT | 18 - 24 | 65 - 80 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Schöllkopf synthesis is dictated by the steric hindrance provided by the isopropyl group of the valine-derived chiral auxiliary. The following diagram illustrates this principle.

Caption: Control of stereoselectivity in the Schöllkopf method.

Conclusion

The synthesis of this compound provides a valuable chiral auxiliary for the asymmetric synthesis of α-amino acids. The methodology, based on the well-established Schöllkopf synthesis, is robust and affords the target molecule in good yields. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the application of this important synthetic tool. The availability of both dimethoxy and diethoxy analogs of the Schöllkopf auxiliary expands the options for fine-tuning reaction conditions and substrate scope in the pursuit of novel chiral molecules.

References

An In-depth Technical Guide to the (R)-Schöllkopf Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-proteinogenic amino acids, in particular, are crucial components of many therapeutic agents due to their ability to confer enhanced metabolic stability and novel pharmacological activities.[1] The Schöllkopf method, a powerful strategy for creating chiral amino acids, utilizes a valine-derived bis-lactim ether as a chiral auxiliary to achieve high levels of stereocontrol.[1][2] This technical guide provides a comprehensive overview of the (R)-Schöllkopf auxiliary, its mechanism of action, applications, and detailed experimental protocols.

Core Principles of the Schöllkopf Method

Developed by Ulrich Schöllkopf in 1981, the method centers on the diastereoselective alkylation of a glycine unit embedded within a chiral heterocyclic scaffold.[2] The process begins with the creation of a 2,5-diketopiperazine, a cyclic dipeptide formed from (R)-valine and glycine.[2] This diketopiperazine is then converted into its corresponding bis-lactim ether, commonly known as the Schöllkopf auxiliary, by treatment with an O-methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[1]

The key to the asymmetric induction lies in the steric influence of the isopropyl group from the valine residue. Deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a planar carbanion.[1][2] The bulky isopropyl group effectively shields one face of this anion, forcing incoming electrophiles to attack from the less hindered opposite face.[2] This directed attack results in the formation of the alkylated product with a high degree of diastereoselectivity, typically exceeding 95% diastereomeric excess (d.e.).[1] The final step involves acidic hydrolysis, which cleaves the heterocyclic structure to release the newly synthesized, optically pure (R)-α-amino acid methyl ester and the recoverable (R)-valine methyl ester.[2]

Workflow of Asymmetric Synthesis

The logical flow of the Schöllkopf method can be visualized as a multi-step process, from the formation of the auxiliary to the final isolation of the desired amino acid.

References

A Technical Guide to Chiral Induction with (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and applications of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a prominent chiral auxiliary in the asymmetric synthesis of α-amino acids. This method, a variation of the Schöllkopf bis-lactim ether method, offers a robust strategy for the stereocontrolled introduction of a wide range of side chains, leading to the synthesis of non-proteinogenic amino acids with high enantiomeric purity. Such amino acids are critical building blocks in the development of novel therapeutics, peptidomimetics, and other specialized chemical entities.

Core Principles of Chiral Induction

The enantioselective synthesis of α-amino acids using this compound is predicated on the principle of diastereoselective alkylation. The chiral auxiliary, derived from the natural amino acid (R)-valine, effectively shields one face of a glycine-derived carbanion, directing the approach of an electrophile to the opposite face. This steric hindrance, primarily from the bulky isopropyl group, is the cornerstone of the high diastereoselectivity observed in this method.

The overall synthetic strategy involves the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and (R)-valine.[1] Subsequent O-alkylation with triethyloxonium tetrafluoroborate yields the bis-lactim ether, this compound. Deprotonation at the prochiral carbon of the glycine unit with a strong base, typically n-butyllithium (n-BuLi), generates a planar enolate.[1] The bulky isopropyl group of the valine residue effectively blocks one face of this enolate. Consequently, the subsequent alkylation with an alkyl halide occurs with a strong preference from the less hindered face, leading to a high diastereomeric excess (d.e.).[1] The final step involves acidic hydrolysis to cleave the chiral auxiliary and liberate the desired (R)-α-amino acid methyl ester, which can then be separated from the chiral auxiliary.[1] Generally, this method achieves enantiomeric excess values of over 95% ee.[1]

Experimental Protocols

Synthesis of the Schöllkopf Chiral Auxiliary: this compound

A practical and efficient laboratory-scale preparation of the bis-lactim ether chiral auxiliary has been developed.[2] A key step in this synthesis is the preparation of the 2,5-diketopiperazine derivative, which can be facilitated by microwave-assisted heating in water.[2] This protocol avoids the use of low temperatures and high-boiling solvents.[2] The starting materials are inexpensive and readily available.[2]

Asymmetric Alkylation of the Chiral Auxiliary

The following is a generalized protocol for the diastereoselective alkylation of the this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (R-X)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to ensure complete deprotonation.

-

The desired alkyl halide is then added to the reaction mixture, and the solution is stirred at -78 °C until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

Hydrolysis and Isolation of the α-Amino Acid

Procedure:

-

The purified alkylated bis-lactim ether is dissolved in a solution of dilute hydrochloric acid.

-

The mixture is stirred at room temperature or gently heated to effect hydrolysis.

-

The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

-

The aqueous layer, containing the desired α-amino acid ester hydrochloride, can be further purified by ion-exchange chromatography or used directly in subsequent steps.

Quantitative Data

The Schöllkopf method consistently delivers high levels of stereoselectivity across a range of electrophiles. While specific data for the diethoxy derivative is less commonly reported than its dimethoxy counterpart, the underlying principles and expected outcomes are analogous. The diastereomeric excess for the alkylation step is typically greater than 95%.[3]

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (ee) of Final Amino Acid |

| Alkyl Halides | >95% | >95% |

Visualizations

Experimental Workflow for Asymmetric Amino Acid Synthesis

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Mechanism of Chiral Induction

Caption: Steric hindrance dictates the approach of the electrophile.

References

A Technical Guide to Stereoselective Synthesis of α-Amino Acids Using Schöllkopf's Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and practices of the Schöllkopf bis-lactim ether method, a robust and highly stereoselective approach for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf in 1981, this methodology is a cornerstone of synthetic organic chemistry, enabling the preparation of a wide array of non-proteinogenic amino acids with exceptional enantiomeric purity. Such amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral ligands.

Core Principles of the Schöllkopf Method

The Schöllkopf method relies on a chiral auxiliary, typically derived from the proteinogenic amino acid L-valine or L-tert-leucine, to direct the stereoselective alkylation of a glycine-derived enolate. The key intermediate is a bislactim ether, a rigid cyclic structure that effectively shields one face of the prochiral center, leading to highly diastereoselective C-C bond formation. Subsequent hydrolysis of the alkylated intermediate yields the desired non-natural α-amino acid with excellent enantiomeric excess, typically exceeding 95% ee.[1]

The general synthetic sequence can be broken down into three key stages:

-

Formation of the Bis-Lactim Ether Auxiliary: A dipeptide formed from glycine and a chiral amino acid (e.g., L-valine) is cyclized to a 2,5-diketopiperazine.[1] This diketopiperazine is then O-methylated to form the bis-lactim ether.[1] The bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine) is crucial for establishing the stereocontrol in the subsequent alkylation step.

-

Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral glycine α-carbon using a strong base, typically n-butyllithium (n-BuLi), to form a planar enolate.[1] The steric hindrance from the bulky side chain of the chiral auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective alkylation, with the new alkyl group being introduced trans to the auxiliary's side chain.[1] A wide variety of electrophiles can be employed, including alkyl halides, sulfonates, and aldehydes.

-

Hydrolysis and Product Isolation: The alkylated bis-lactim ether is then hydrolyzed under mild acidic conditions to cleave the chiral auxiliary and liberate the newly synthesized α-amino acid, typically as its methyl ester.[1] The chiral auxiliary can often be recovered and recycled. The final amino acid product is obtained with high enantiomeric purity.

Signaling Pathway of Stereoselective Induction

The following diagram illustrates the key transformations and the origin of stereoselectivity in the Schöllkopf method.

Caption: The reaction pathway of the Schöllkopf amino acid synthesis.

Experimental Protocols

The following are representative, detailed methodologies for the key stages of the Schöllkopf synthesis.

Protocol 1: Synthesis of the Schöllkopf Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This protocol is adapted from a practical, large-scale synthesis.

Materials:

-

(S)-Isopropyl-piperazine-2,5-dione (cyclo(L-Val-Gly))

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Suspend (S)-isopropyl-piperazine-2,5-dione in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add trimethyloxonium tetrafluoroborate portion-wise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure bis-lactim ether.

Protocol 2: Diastereoselective Alkylation

This protocol provides a general procedure for the alkylation of the Schöllkopf auxiliary.

Materials:

-

Schöllkopf Auxiliary (e.g., (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., alkyl iodide, benzyl bromide)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve the Schöllkopf auxiliary in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithium aza-enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the electrophile in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude alkylated product can be purified by flash column chromatography.

Protocol 3: Hydrolysis of the Alkylated Auxiliary

This protocol outlines the cleavage of the chiral auxiliary to yield the final amino acid methyl ester.

Materials:

-

Alkylated Schöllkopf auxiliary

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 0.1 M aqueous solution

Procedure:

-

Dissolve the purified alkylated auxiliary in THF.

-

Add the 0.1 M HCl solution.

-

Stir the mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Once the hydrolysis is complete, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary byproduct (valine methyl ester).

-

The aqueous layer, now containing the desired amino acid methyl ester hydrochloride, can be concentrated under reduced pressure.

-

Further purification can be achieved by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

The Schöllkopf method consistently delivers high levels of stereoselectivity across a broad range of electrophiles. The diastereomeric excess (de) of the alkylation step and the enantiomeric excess (ee) of the final amino acid product are typically very high. Detailed quantitative data for a wide variety of synthesized amino acids can be found in the seminal reviews by Schöllkopf and the comprehensive text by Williams. For a selection of representative examples, please refer to these primary literature sources.

Table 1: Representative Stereoselectivity in the Schöllkopf Synthesis

| Electrophile (R-X) | Product Amino Acid (R-CH(NH₂)COOH) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| CH₃I | Alanine | >95 | >95 |

| C₆H₅CH₂Br | Phenylalanine | >95 | >95 |

| CH₂=CHCH₂Br | Allylglycine | >95 | >95 |

| (CH₃)₂CHCH₂I | Leucine | >90 | >90 |

| C₂H₅I | α-Aminobutyric acid | >95 | >95 |

Note: The values presented are typical and may vary depending on the specific reaction conditions. For precise data, consult the primary literature.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a chiral α-amino acid using the Schöllkopf auxiliary.

Caption: A generalized experimental workflow for the Schöllkopf synthesis.

Conclusion

The Schöllkopf bis-lactim ether method remains a powerful and reliable tool for the asymmetric synthesis of α-amino acids. Its high stereoselectivity, broad substrate scope, and well-defined reaction pathway make it an invaluable methodology for researchers in academia and industry. While primarily utilized for laboratory-scale synthesis, the principles of this method continue to influence the development of new asymmetric synthetic strategies. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for the practical application of this elegant and impactful chemical transformation.

References

The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Schöllkopf method, a powerful and versatile strategy for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral auxiliary to stereoselectively introduce a side chain to a glycine template, enabling the synthesis of a wide variety of both proteinogenic and non-proteinogenic amino acids with high enantiomeric purity. This document details the core principles of the method, provides step-by-step experimental protocols for the key transformations, presents quantitative data for the synthesis of various amino acid derivatives, and includes visualizations of the reaction pathway and experimental workflow.

Core Principles

The Schöllkopf method is a cornerstone of asymmetric synthesis, relying on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The key features of this method are:

-

Chiral Auxiliary: The readily available and inexpensive amino acid L-valine (or D-valine) is used as the chiral auxiliary. Its bulky isopropyl group provides the necessary steric hindrance to control the facial selectivity of the key alkylation step.

-

Glycine Substrate: The simplest amino acid, glycine, serves as the prochiral starting material.

-

Key Intermediate: A cyclic dipeptide, a 2,5-diketopiperazine (DKP), is formed from glycine and the chiral auxiliary. This rigid scaffold is crucial for the subsequent stereoselective transformation.

-

Stereodetermining Step: The diastereoselective alkylation of a metallated bis-lactim ether derived from the DKP is the critical step that establishes the new stereocenter. The steric bulk of the valine side chain effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face.

-

Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.[1][2]

-

High Stereoselectivity: The method consistently delivers high levels of diastereoselectivity and, consequently, high enantiomeric excess (typically >95% ee) in the final amino acid product.[1]

Reaction Mechanism

The Schöllkopf synthesis proceeds through a well-defined sequence of reactions:

-

Formation of the 2,5-Diketopiperazine (cyclo(L-Val-Gly)): The synthesis begins with the formation of a cyclic dipeptide from L-valine and glycine.[1]

-

Formation of the Bis-lactim Ether: The diketopiperazine is then converted to its bis-lactim ether by O-methylation. This step activates the C-H bond of the glycine unit, making it more acidic.[1]

-

Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon atom of the glycine residue, generating a planar carbanion.[1]

-

Diastereoselective Alkylation: The carbanion is then reacted with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation.[1]

-

Hydrolysis: The final step involves the acidic hydrolysis of the alkylated bis-lactim ether. This cleaves the cyclic structure, yielding the desired α-amino acid methyl ester and the methyl ester of the chiral auxiliary (valine), which can be separated.[1]

References

Methodological & Application

Asymmetric Synthesis of Non-Natural Amino Acids Using Schöllkopf's Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of non-natural α-amino acids utilizing the Schöllkopf bis-lactim ether chiral auxiliary. This method offers a robust and highly stereocontrolled route to a wide variety of enantiomerically pure amino acids, which are crucial building blocks in pharmaceutical and biotechnological research.

Introduction

The Schöllkopf method, developed by Ulrich Schöllkopf, is a powerful tool for the asymmetric synthesis of α-amino acids.[1] The strategy relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L- or D-valine, and glycine.[1][2] The steric bulk of the valine-derived isopropyl group effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2] Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired non-natural amino acid with high enantiomeric excess, typically exceeding 95% ee.[1][2] This method is applicable to a broad range of electrophiles, including alkyl halides, benzyl halides, and aryl chlorides, making it a versatile tool for the synthesis of diverse non-natural amino acids.[2][3]

Reaction Mechanism and Workflow

The overall process can be summarized in three key steps: formation of the chiral bis-lactim ether auxiliary, diastereoselective alkylation, and hydrolysis to release the target amino acid.

Caption: Overall workflow of the Schöllkopf amino acid synthesis.

The key to the high stereoselectivity lies in the conformation of the lithiated intermediate, where the bulky isopropyl group directs the approach of the electrophile.

Caption: Stereochemical model for the diastereoselective alkylation.

Quantitative Data

The Schöllkopf method consistently delivers high yields and excellent diastereoselectivities for a variety of electrophiles. The following tables summarize representative results.

Table 1: Diastereoselective Alkylation with Alkyl and Benzyl Halides

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (d.e., %) |

| 1 | CH₃I | Methyl | ~85 | >95 |

| 2 | CH₃CH₂I | Ethyl | ~88 | >95 |

| 3 | CH₂=CHCH₂Br | Allyl | ~90 | >95 |

| 4 | C₆H₅CH₂Br | Benzyl | ~92 | >95 |

| 5 | 4-MeO-C₆H₄CH₂Br | 4-Methoxybenzyl | ~91 | >95 |

| 6 | 4-Br-C₆H₄CH₂Br | 4-Bromobenzyl | ~89 | >95 |

Note: Yields and d.e. values are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Diastereoselective Arylation with Aryl Chlorides

| Entry | Aryl Chloride | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 4-Chloroanisole | 97 | 98:2 |

| 2 | 4-Chlorotoluene | 95 | 97:3 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 92 | 98:2 |

| 4 | 2-Chloropyridine | 88 | 95:5 |

Data adapted from a palladium-catalyzed coupling protocol.[3]

Experimental Protocols

Protocol 1: Synthesis of the Schöllkopf Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This protocol is for the synthesis of the chiral auxiliary from L-valine and glycine methyl ester hydrochloride.

Materials:

-

L-Valine

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Toluene

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diketopiperazine Formation: A mixture of L-valine (1 equiv.), glycine methyl ester hydrochloride (1 equiv.), and triethylamine (2.2 equiv.) in toluene is heated at reflux with a Dean-Stark trap for 24-48 hours. The reaction mixture is then cooled, and the resulting precipitate (cyclo(L-Val-Gly)) is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Bis-lactim Ether Formation: The dried diketopiperazine (1 equiv.) is suspended in anhydrous DCM under an inert atmosphere. Trimethyloxonium tetrafluoroborate (2.5 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure bis-lactim ether as a colorless oil.

Protocol 2: Diastereoselective Alkylation

This protocol describes the general procedure for the alkylation of the Schöllkopf auxiliary.

Materials:

-

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Electrophile (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of the Schöllkopf auxiliary (1 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equiv.) is added dropwise, and the resulting orange-red solution is stirred at -78 °C for 30 minutes.

-

A solution of the electrophile (1.2 equiv.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Hydrolysis of the Alkylated Auxiliary

This protocol details the final step to obtain the non-natural amino acid methyl ester.

Materials:

-

Alkylated Schöllkopf auxiliary

-

0.1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

The alkylated auxiliary is dissolved in 0.1 M aqueous HCl and stirred at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

The reaction mixture is washed with diethyl ether to remove the valine methyl ester byproduct.

-

The aqueous layer is carefully neutralized to pH 7-8 with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude non-natural amino acid methyl ester. Further purification can be achieved by chromatography or recrystallization.

Logical Relationships in Synthesis

The choice of starting materials and reagents directly dictates the final product's stereochemistry and side chain.

Caption: Input-process-output relationship in the Schöllkopf synthesis.

Conclusion

The Schöllkopf bis-lactim ether method remains a highly reliable and versatile strategy for the asymmetric synthesis of non-natural α-amino acids. Its high stereoselectivity, broad substrate scope, and well-established protocols make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and data presented in these application notes should serve as a practical guide for the successful implementation of this powerful synthetic methodology.

References

Application Notes and Protocols for Schöllkopf Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Schöllkopf amino acid synthesis, a powerful method for the asymmetric synthesis of non-proteinogenic α-amino acids. This technique, developed by Ulrich Schöllkopf in 1981, utilizes a chiral bis-lactim ether derived from L-valine and glycine to achieve high diastereoselectivity in the alkylation step, leading to the formation of optically pure amino acids.[1]

Introduction

The Schöllkopf synthesis is a valuable tool for the preparation of exotic and unnatural amino acids, which are crucial building blocks in medicinal chemistry and drug development. The method relies on the stereodirecting influence of the bulky isopropyl group of the valine auxiliary to guide the incoming electrophile to one face of the glycine-derived enolate. This results in a high degree of stereocontrol, typically yielding enantiomeric excesses of over 95%.[1] The synthesis proceeds in three main stages: preparation of the chiral bis-lactim ether auxiliary, diastereoselective alkylation, and hydrolysis to release the desired amino acid.

Data Summary

The following table summarizes the results for the synthesis of various (R)-amino acids using the Schöllkopf method with the L-valine derived bis-lactim ether.

| Amino Acid Synthesized | Alkylating Agent (R-X) | Yield of Alkylated Product (%) | Diastereomeric Excess (d.e.) (%) |

| (R)-Alanine | Methyl iodide | 85 | >95 |

| (R)-Phenylalanine | Benzyl bromide | 92 | >95 |

| (R)-Leucine | Isobutyl bromide | 88 | >95 |

| (R)-Aspartic acid | tert-Butyl bromoacetate | 78 | >95 |

| (R)-Proline (from cyclization) | 1,3-Dibromopropane | 75 | >95 |

| (R)-α-Methyl-α-amino acids | Various alkyl halides | 90-95 | >95 |

Experimental Workflow

The overall experimental workflow for the Schöllkopf amino acid synthesis is depicted below.

Caption: Experimental workflow for the Schöllkopf amino acid synthesis.

Reaction Mechanism

The mechanism of the Schöllkopf synthesis relies on the steric hindrance provided by the chiral auxiliary to control the stereochemical outcome of the alkylation.

Caption: Reaction mechanism of the Schöllkopf amino acid synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Schöllkopf Chiral Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)

This protocol details the synthesis of the key chiral auxiliary from L-valine and glycine.

Step 1a: Synthesis of cyclo(L-Val-Gly)

-

Materials: L-Valine, Glycine methyl ester hydrochloride, Sodium methoxide, Methanol, Toluene.

-

Procedure:

-

To a solution of sodium methoxide (1.0 eq) in methanol, add glycine methyl ester hydrochloride (1.0 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add L-valine (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add toluene to the residue and heat to reflux for 4-6 hours with a Dean-Stark trap to remove water.

-

Cool the reaction mixture and collect the precipitated cyclo(L-Val-Gly) by filtration.

-

Wash the solid with cold toluene and dry under vacuum.

-

Step 1b: O-Methylation to form the Bis-lactim Ether

-

Materials: cyclo(L-Val-Gly), Trimethyloxonium tetrafluoroborate, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine.

-

Procedure:

-

Suspend cyclo(L-Val-Gly) (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the pure (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.

-

Protocol 2: Diastereoselective Alkylation of the Bis-lactim Ether

This protocol describes the crucial C-C bond-forming step.

-

Materials: (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Alkyl halide (R-X).

-

Procedure:

-

Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. The solution should turn yellow, indicating the formation of the lithium enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude alkylated product is often used in the next step without further purification.

-

Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether and Purification of the Amino Acid

This final protocol liberates the target amino acid.

-

Materials: Crude alkylated bis-lactim ether, 0.1 M Hydrochloric acid (HCl), Diethyl ether, Dowex 50WX8 ion-exchange resin, Aqueous ammonia solution.

-

Procedure:

-

Dissolve the crude alkylated product in 0.1 M HCl.

-

Stir the mixture at room temperature for 48-72 hours.

-

Wash the aqueous solution with diethyl ether to remove the L-valine methyl ester.

-

Apply the aqueous layer to a column of Dowex 50WX8 ion-exchange resin.

-

Wash the column with water to remove any remaining impurities.

-

Elute the desired amino acid from the resin using an aqueous ammonia solution.

-

Concentrate the eluate under reduced pressure to obtain the crude amino acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (R)-amino acid.

-

References

Application Notes and Protocols for the Acidic Cleavage of the Schöllkopf Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schöllkopf auxiliary, a powerful tool in asymmetric synthesis, enables the diastereoselective alkylation of a glycine enolate equivalent to produce non-proteinogenic α-amino acids with high enantiomeric purity. A critical step in this methodology is the acidic cleavage of the chiral auxiliary from the newly synthesized amino acid derivative. This document provides detailed application notes and experimental protocols for the acidic cleavage of the Schöllkopf auxiliary, ensuring the efficient release of the target amino acid ester while preserving its stereochemical integrity.

The cleavage is typically achieved under mild acidic conditions, which hydrolyze the bis-lactim ether functionality, liberating the desired α-amino acid methyl ester and the valine methyl ester derived from the chiral auxiliary.[1] Common acidic reagents for this transformation include dilute aqueous hydrochloric acid and trifluoroacetic acid (TFA) in an organic solvent. The choice of acid and reaction conditions can be tailored based on the specific substrate and the desired scale of the reaction. Generally, enantiomeric excesses of over 95% are achievable with this method.[1]

Reaction Mechanism and Workflow

The overall transformation involves two key stages: the diastereoselective alkylation of the Schöllkopf auxiliary and the subsequent acidic cleavage. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereochemistry.

Logical Workflow of Schöllkopf Amino Acid Synthesis

Caption: Workflow of asymmetric amino acid synthesis using the Schöllkopf auxiliary.

Experimental Protocols

Two primary methods for the acidic cleavage of the Schöllkopf auxiliary are detailed below. Protocol 1 utilizes dilute hydrochloric acid, a common and cost-effective method. Protocol 2 employs trifluoroacetic acid, which can be advantageous for substrates sensitive to aqueous conditions.

Protocol 1: Cleavage with Aqueous Hydrochloric Acid

This protocol is suitable for a wide range of alkylated Schöllkopf auxiliaries and is performed under mild aqueous acidic conditions.

Materials:

-

Alkylated Schöllkopf auxiliary

-

Tetrahydrofuran (THF)

-

0.1 M to 1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the alkylated Schöllkopf auxiliary (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask. A typical concentration is 0.1 M.

-

Acid Addition: Add an equal volume of aqueous hydrochloric acid (e.g., 0.1 M, 0.25 M, or 1 M) to the solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Add diethyl ether or ethyl acetate to the remaining aqueous solution and separate the layers.

-

Wash the aqueous layer with the organic solvent (2 x 20 mL) to extract the valine methyl ester.

-

Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the desired α-amino acid methyl ester from the neutralized aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

-

Drying and Concentration: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino acid methyl ester.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Cleavage with Trifluoroacetic Acid (TFA)

This protocol is particularly useful for substrates that may be sensitive to prolonged exposure to aqueous acid or for cases where anhydrous conditions are preferred during the initial cleavage step.

Materials:

-

Alkylated Schöllkopf auxiliary

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methanol (optional, for co-evaporation)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the alkylated Schöllkopf auxiliary (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (typically 10-20 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with methanol can aid in the removal of residual TFA.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove the valine methyl ester trifluoroacetate salt.

-

Separate the organic layer.

-

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-amino acid methyl ester.

-

Purification: Purify the product by flash column chromatography on silica gel as needed.

Data Presentation

The following tables summarize representative quantitative data for the acidic cleavage of various alkylated Schöllkopf auxiliaries.

Table 1: Cleavage of Alkylated Schöllkopf Auxiliaries with Aqueous HCl

| Electrophile (R-X) | Acid Concentration | Reaction Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | 0.1 M HCl | 12 | 85 | >95 | >95 |

| Allyl bromide | 0.25 M HCl | 8 | 90 | >98 | >98 |

| Iodomethane | 1 M HCl | 4 | 82 | >95 | >95 |

| Propargyl bromide | 0.1 M HCl | 16 | 88 | >95 | >95 |

Table 2: Cleavage of Alkylated Schöllkopf Auxiliaries with Trifluoroacetic Acid

| Electrophile (R-X) | TFA Equivalents | Reaction Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 4-Methoxybenzyl chloride | 10 | 2 | 92 | >98 | >98 |

| Ethyl iodide | 15 | 3 | 87 | >95 | >95 |

| Isopropyl triflate | 20 | 4 | 75 | >90 | >90 |

| Crotyl bromide | 10 | 2.5 | 89 | >95 | >95 |

Note: The data presented in these tables are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Signaling Pathways and Experimental Workflows in DOT Language

Signaling Pathway for Acidic Cleavage

References

Synthesis of α-Alkyl-α-Amino Acids Utilizing Schöllkopf's Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective synthesis of non-proteinogenic α-alkyl-α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. The Schöllkopf bis-lactim ether method stands out as a robust and highly stereoselective approach for preparing these valuable compounds. This application note provides a detailed overview of the Schöllkopf methodology, comprehensive experimental protocols for the key reaction steps, and a summary of representative quantitative data.

Introduction

The Schöllkopf method, first reported by Ulrich Schöllkopf in 1981, is a powerful strategy for the asymmetric synthesis of α-amino acids.[1] The methodology is centered around the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L- or D-valine, and glycine.[1] The steric bulk of the valine-derived isopropyl group effectively shields one face of the glycine-derived enolate, leading to highly stereocontrolled alkylation upon reaction with an electrophile.[1] Subsequent acidic hydrolysis of the alkylated intermediate furnishes the desired α-alkyl-α-amino acid in high enantiomeric purity, with the chiral auxiliary being recoverable.[1] This method is renowned for its high diastereoselectivity, generally yielding enantiomeric excesses greater than 95%.[1]

Principle of the Method

The Schöllkopf synthesis can be dissected into three primary stages:

-

Formation of the Chiral Auxiliary: A dipeptide formed from a chiral amino acid (e.g., L-valine) and glycine is cyclized to the corresponding 2,5-diketopiperazine. Subsequent O-methylation yields the bis-lactim ether, the key chiral auxiliary.

-

Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base, typically n-butyllithium, to form a planar enolate. This enolate then reacts with an alkyl halide, with the bulky isopropyl group of the valine directing the incoming electrophile to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.

-

Hydrolysis and Product Isolation: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether to afford the methyl ester of the newly synthesized α-alkyl-α-amino acid and the methyl ester of the chiral auxiliary (e.g., L-valine methyl ester). These can then be separated by standard chromatographic techniques or distillation.

Experimental Protocols

Protocol 1: Synthesis of the Schöllkopf Auxiliary: (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This protocol outlines the synthesis of the bis-lactim ether from L-valine and glycine.

Materials:

-

L-Valine

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Toluene

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diketopiperazine Formation: A mixture of L-valine and glycine methyl ester hydrochloride is heated in a suitable solvent such as toluene with a base (e.g., triethylamine) to facilitate the formation of the cyclic dipeptide, cyclo(L-Val-Gly).

-

O-Methylation: The resulting 2,5-diketopiperazine is suspended in dry dichloromethane (DCM) under an inert atmosphere. Trimethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise, and the mixture is stirred at room temperature for 24-48 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude bis-lactim ether.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.

Protocol 2: Diastereoselective Alkylation of the Schöllkopf Auxiliary

This protocol describes the general procedure for the alkylation of the bis-lactim ether with an alkyl halide.

Materials:

-

(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: A solution of the Schöllkopf auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the resulting mixture is stirred at this temperature for 30 minutes.

-

Alkylation: The alkyl halide (1.2 equivalents) is added to the cooled solution, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the alkylated bis-lactim ether.

Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether

This protocol details the final step to obtain the desired α-alkyl-α-amino acid methyl ester.

Materials:

-

Alkylated bis-lactim ether

-

Hydrochloric acid (0.25 N)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 0.25 N hydrochloric acid and stirred at room temperature for 24-72 hours.

-

Extraction: The reaction mixture is washed with diethyl ether to remove any unreacted starting material.

-

Basification and Extraction: The aqueous layer is cooled to 0 °C and basified to pH 8-9 with a saturated sodium bicarbonate solution. The product is then extracted with diethyl ether or dichloromethane.

-